An In-depth Technical Guide to D-Mannose-2-13C,2-d: Chemical Structure and Synthesis Pathways
An In-depth Technical Guide to D-Mannose-2-13C,2-d: Chemical Structure and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and potential synthesis pathways for the isotopically labeled carbohydrate, D-Mannose-2-13C,2-d. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic flux analysis, therapeutic drug monitoring, and other advanced research applications.
Chemical Structure of D-Mannose-2-13C,2-d
D-Mannose-2-13C,2-d is a derivative of the naturally occurring monosaccharide D-mannose, where the carbon atom at the C-2 position is the heavy isotope carbon-13 (¹³C), and the hydrogen atom attached to the same carbon is deuterium (²H or d). This dual labeling makes it a valuable tracer for metabolic studies, allowing for the simultaneous tracking of both the carbon and hydrogen atoms at a key metabolic position. D-Mannose is a C-2 epimer of glucose and plays a crucial role in glycosylation and other metabolic processes.[1]
The IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-deutero-6-(hydroxymethyl)oxane-2,3,4,5-tetrol-2-¹³C. The molecule exists in equilibrium between its open-chain and cyclic (pyranose and furanose) forms, with the pyranose form being predominant in solution.
Caption: Chemical structure of α-D-Mannopyranose-2-¹³C,2-d.
Synthesis Pathways
The synthesis of D-Mannose-2-¹³C,2-d is not extensively documented in publicly available literature. However, a plausible synthetic route can be devised by combining established methods for isotopic labeling of monosaccharides. A key strategy involves the stereoselective reduction of a C-2 keto-mannose precursor with a deuterated reducing agent, starting from a ¹³C-labeled mannose derivative.
A potential pathway is adapted from the synthesis of 2-deutero-d-mannose.[2] This approach would begin with a commercially available D-Mannose labeled with ¹³C at the C-2 position (D-Mannose-2-¹³C).
Proposed Synthesis Workflow
The proposed synthesis involves a three-step process starting from D-Mannose-2-¹³C:
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Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose-2-¹³C are protected to prevent side reactions in subsequent steps. A common method is the formation of benzyl ethers and a benzylidene acetal.
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Oxidation at C-2: The unprotected hydroxyl group at the C-2 position is oxidized to a ketone, forming a β-d-arabino-hexopyranoside-2-ulose derivative.
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Stereoselective Reduction with Deuteride: The ketone at C-2 is then stereoselectively reduced using a deuterium-donating agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom.
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Deprotection: The protecting groups are removed to yield the final product, D-Mannose-2-¹³C,2-d.
Caption: Proposed workflow for the synthesis of D-Mannose-2-¹³C,2-d.
Detailed Experimental Protocols (Adapted)
The following are adapted experimental protocols based on the synthesis of 2-deutero-d-mannose.[2] Researchers should optimize these procedures for the ¹³C-labeled starting material.
Step 1: Protection of D-Mannose-2-¹³C
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Objective: To protect the hydroxyl groups at C-1, C-3, C-4, and C-6.
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Procedure:
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D-Mannose-2-¹³C is converted to its benzyl glycoside.
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A 4,6-benzylidene acetal is formed.
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The hydroxyl group at C-3 is protected with a benzyl group.
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Step 2: Oxidation of the C-2 Hydroxyl Group
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Objective: To oxidize the free hydroxyl group at C-2 to a ketone.
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Reagent: Dess-Martin periodinane.
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Procedure:
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The protected D-Mannose-2-¹³C derivative is dissolved in a suitable solvent (e.g., CH₂Cl₂).
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Dess-Martin periodinane is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
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The reaction is quenched, and the product is purified by column chromatography.
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Step 3: Stereoselective Reduction with Sodium Borodeuteride
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Objective: To introduce a deuterium atom at the C-2 position with manno configuration.
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Reagent: Sodium borodeuteride (NaBD₄).
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Procedure:
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The ketone intermediate is dissolved in a mixture of CH₂Cl₂ and MeOH.
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The solution is cooled to 0 °C, and NaBD₄ is added portion-wise.
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The reaction is stirred until the starting material is consumed.
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The reaction is quenched, and the deuterated product is extracted and purified.
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Step 4: Deprotection
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Objective: To remove all protecting groups.
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Procedure:
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The deuterated and protected intermediate is dissolved in a suitable solvent system (e.g., THF/EtOH).
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Palladium on carbon (Pd/C) is added as a catalyst.
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The mixture is subjected to hydrogenation (H₂) to cleave the benzyl and benzylidene protecting groups.
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The catalyst is filtered off, and the solvent is evaporated to yield the final product, D-Mannose-2-¹³C,2-d.
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Quantitative Data
| Step | Reaction | Reagents | Reported Yield (for deuterated analog) |
| 2 | Oxidation | Dess–Martin periodinate | ~64% |
| 3 | Reduction | NaBD₄ | ~90% |
Note: The overall yield will be dependent on the efficiency of the protection and deprotection steps, which can vary based on the specific protecting groups and reaction conditions used.
Role in Signaling and Metabolic Pathways
D-mannose is an important monosaccharide in human metabolism, particularly in the glycosylation of proteins.[1] It is transported into cells and phosphorylated to mannose-6-phosphate, which can then enter glycolysis or be converted to mannose-1-phosphate for use in glycosylation pathways.
Isotopically labeled D-mannose, such as D-Mannose-2-¹³C,2-d, serves as a powerful tool for tracing metabolic pathways in vitro and in vivo. The dual labeling allows for more detailed analysis of metabolic fluxes compared to single-labeled tracers. For instance, it can be used in:
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Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions in central carbon metabolism. The ¹³C label can be traced through glycolysis, the pentose phosphate pathway, and the TCA cycle.[3]
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Glycosylation Studies: To follow the incorporation of mannose into glycoproteins and understand the dynamics of this critical post-translational modification.
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Drug Metabolism and Pharmacokinetics (DMPK): To study the metabolic fate of mannose-containing drugs or drug candidates.
Caption: Simplified metabolic pathway of D-Mannose-2-¹³C,2-d.
Conclusion
D-Mannose-2-¹³C,2-d is a specialized, doubly labeled monosaccharide with significant potential for advanced metabolic research. While a dedicated synthesis protocol is not widely published, a robust synthetic strategy can be formulated based on established methods for isotopic labeling. The detailed structural information and proposed synthesis pathways provided in this guide offer a solid foundation for researchers and drug development professionals looking to utilize this powerful tool in their studies. Further optimization of the proposed synthesis and characterization of the final product are recommended for specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
